2-Styrylquinoline
Overview
Description
2-styrylquinoline is a styrylquinoline.
Scientific Research Applications
Synthesis Techniques
- A convenient two-step synthesis of 2-styrylquinolines was developed using a CAN-catalyzed three-component type-II vinylogous Povarov reaction, followed by aromatization to styrylquinolines by DDQ-promoted dehydrogenation (Sridharan, Avendaño, & Menéndez, 2009).
Antifungal and Anticancer Properties
- Styrylquinolines are known for antifungal and anticancer abilities. Their antiretroviral activity as HIV integrase inhibitors and other activities such as antifungal and anticancer are being revisited (Musioł, 2020).
- Styrylquinolines show antifungal activity and work synergistically with fluconazole against Candida albicans. They also affect ABC multidrug transporters in C. albicans (Szczepaniak et al., 2017).
- Certain styrylquinolines exhibit significant anti-proliferative activity against various cancer cells, suggesting a mechanism of action through mitochondrial apoptosis in a p53-independent manner (Mrozek-Wilczkiewicz et al., 2015).
Diagnostic and Therapeutic Applications
- 2-Styrylquinoline derivatives have potential in diagnosing, delivering therapy, and monitoring response to protein misfolding diseases. They exhibit fluorescence in the NIR region and interact with Aβ and prion fibrils (Staderini et al., 2013).
Antimicrobial Activity
- Styrylquinolines have shown efficacy against Mycobacterium tuberculosis. Microwave-assisted synthesis of styrylquinoline derivatives has been developed for this purpose (Muscia, Asís, & Buldain, 2017).
Molecular Logic Gates
- This compound (2-SQ) can function as various logic gates when embedded into a polymer film, utilizing light irradiation and protonation as inputs (Budyka, Potashova, Gavrishova, & Lee, 2009).
Antimalarial Properties
- Styrylquinolines have been identified as potent antimalarials against drug-resistant strains of Plasmodium falciparum, demonstrating potential as a new class of antimalarial drug leads (Huang et al., 2020).
Antileishmanial Activity
- Certain styrylquinolines have shown effective antileishmanial activity both in vitro and in vivo, indicating potential for therapeutic use against leishmaniasis (Petro-Buelvas et al., 2021).
Photoisomerization Studies
- Photoisomerization of this compound in neutral and protonated forms has been studied, contributing to understanding of their molecular behavior under different conditions (Budyka et al., 2008).
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-13H/b12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGKSXCGHMXELQ-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318989 | |
Record name | (E)-2-Styrylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665361 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38101-69-8, 4945-26-0 | |
Record name | (E)-2-Styrylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38101-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC252077 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC77968 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-2-Styrylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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